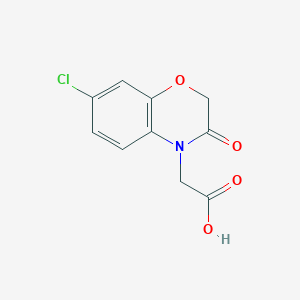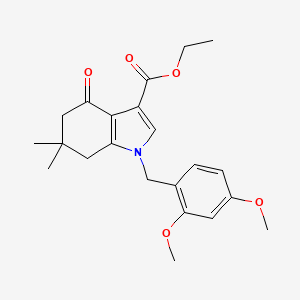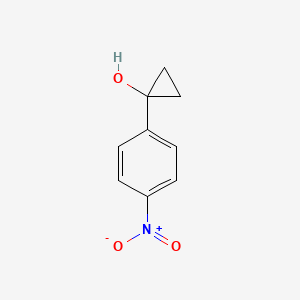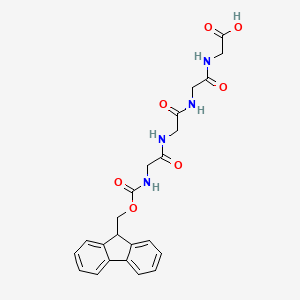
(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Overview
Description
“(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is a chemical compound with the CAS Number: 1189732-94-2 . It has a molecular weight of 241.63 . The IUPAC name for this compound is “(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” and its InChI Code is 1S/C10H8ClNO4/c11-6-1-2-7-8 (3-6)16-5-9 (13)12 (7)4-10 (14)15/h1-3H,4-5H2, (H,14,15) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C10H8ClNO4/c11-6-1-2-7-8 (3-6)16-5-9 (13)12 (7)4-10 (14)15/h1-3H,4-5H2, (H,14,15) .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 241.63 g/mol . The IUPAC name is “(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” and its InChI Code is 1S/C10H8ClNO4/c11-6-1-2-7-8 (3-6)16-5-9 (13)12 (7)4-10 (14)15/h1-3H,4-5H2, (H,14,15) .Scientific Research Applications
Antibacterial Activity
(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid derivatives have been studied for their antibacterial properties. For example, compounds synthesized with this structure demonstrated significant antibacterial activity against various strains such as E. coli, Staphylococcus aureus, Bacillus sps, Pseudomonas, K. Pneumoniae, and E. Faecalis. These compounds are synthesized using O-Amino Phenol and Maleic Anhydride, further modified with substituted aromatic amines. Their structures were confirmed through IR, NMR, and Mass Spectra analysis (Kadian, Maste, & Bhat, 2012).
Antimicrobial and Antioxidant Properties
Another study focused on the synthesis of benzoxazinyl pyrazolone arylidenes, starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate. These compounds were then screened for their in vitro antimicrobial and antioxidant activities. This research indicates the potential of benzoxazin derivatives in developing new antimicrobial and antioxidant agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Structural Stability Studies
The compound's structural stability has been a subject of study. For instance, research on the resynthesis of NSC 341,964, a related compound, involved 7-chloro-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one. This study provided insights into the stability of such compounds under different conditions, which is crucial for understanding their potential applications (Johnson & Pattison, 1986).
Potential in Anticancer Research
In the context of anticancer research, derivatives of (7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid have been explored. For example, studies have synthesized compounds with this structure to evaluate their effect on the proliferation and mitotic index of cultured L1210 cells and their impact on the survival of mice bearing P388 leukemia, highlighting their potential as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Role in Synthesizing Cyclic Hydroxamic Acids and Lactams
The synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, including derivatives of the compound , has been reported. These derivatives were derived from ethyl 2-nitrophenyl oxalate and showed potential in creating bioactive compounds found in Gramineae (Hartenstein & Sicker, 1993).
Safety And Hazards
properties
IUPAC Name |
2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-6-1-2-7-8(3-6)16-5-9(13)12(7)4-10(14)15/h1-3H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAAEUSPMBUSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)

![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)
![3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1392454.png)
![(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B1392455.png)
![Spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1392456.png)
piperazin-1-yl}acetamide--hydrogen chloride (1/2)](/img/structure/B1392457.png)
![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)



![N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine](/img/structure/B1392467.png)
